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Compound of Interest

(1R)-1-(1-methyl-1H-pyrazol-3-
Compound Name:

yl)ethan-1-ol
CAS No.: 1076195-50-0

Cat. No.: B3375181

Get Quote

Executive Summary

1-Methyl-1H-pyrazol-3-yl alcohols (specifically the hydroxymethyl and hydroxyethyl derivatives)
function as "solubility enhancers" in medicinal chemistry. Unlike their phenyl or alkyl
counterparts, the 1-methyl-pyrazole motif offers a unique balance of low lipophilicity (LogP ~
-0.3 to 0.3) and high aqueous solubility (>30 mg/mL), driven by the hydrogen-bond donating
capacity of the hydroxyl group and the hydrogen-bond accepting nature of the pyrazole

nitrogen.

This guide analyzes the thermodynamic solubility drivers, provides validated protocols for
guantification, and outlines the structural causality governing their behavior in aqueous and
organic media.

Physicochemical Determinants of Solubility

The solubility profile of this class is governed by three molecular interactions: Crystal Lattice
Energy, Cavitation Energy, and Solvation Enthalpy.
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Structural Electronic Effects

The 1-methyl-1H-pyrazole core is an electron-rich, aromatic heterocycle.

» N1-Methylation: Caps the acidic NH site, preventing tautomerization to the pyrazolone form
and fixing the aromaticity. This lowers the melting point compared to unsubstituted pyrazoles
(which form strong intermolecular H-bond networks), thereby reducing the energy cost to
break the crystal lattice.

o N2-Nitrogen (Pyridine-like): Acts as a weak hydrogen bond acceptor (HBA). It interacts with
water molecules, enhancing the hydration shell.

e C3-Hydroxyl Group: The primary solubility driver. It acts as both a Hydrogen Bond Donor
(HBD) and Acceptor (HBA).

Acid-Base Profile (lonization)

o pKa (Pyrazole N2): The conjugate acid of 1-methylpyrazole has a pKa of approximately 2.0 —
2.5. At physiological pH (7.4), the ring is neutral.

e pKa (Aliphatic OH): ~16. Remains unionized in aqueous buffers.

o Implication: Solubility is pH-independent across the physiological range (pH 1-8). Unlike
carboxylic acids or amines, these alcohols do not rely on ionization for solubility, making
them robust solubilizing fragments for oral drugs.

Lipophilicity (LogP/LogD)
e LogP: typically ranges from -0.5 to +0.5.
o Partitioning: The molecule prefers the aqueous phase over octanol, indicating that

incorporating this fragment into a lead compound will significantly lower the overall LogP
(cLogP) of the drug candidate.

Solubility Profile Data

The following data summarizes the solubility behavior of the canonical building block, (1-
Methyl-1H-pyrazol-3-yl)methanol (CAS: 84547-62-6).[1]
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Solubility
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OH donor, OH

Water (pH 7.4) Very Soluble
mM) acceptor, N2
acceptor)
Protonation of N2
enhances solvation
0.1 M HCI Very Soluble > 50 mg/mL _
(formation of
pyrazolium cation)
Dipole-dipole
Methanol / Ethanol Freely Soluble Miscible interactions; "Like
dissolves like"
Strong dipole
interaction; disruption
DMSO Freely Soluble > 100 mg/mL
of solute-solute H-
bonds
) Moderate polarity
Dichloromethane
Soluble 10 - 50 mg/mL match; useful for
(DCM) .
extraction
High polarity
Hexanes / Heptane Insoluble < 0.1 mg/mL mismatch; lipophobic

nature of the fragment

Mechanistic Visualization

The following diagram illustrates the solvation mechanism and the critical hydrogen-bonding

network that stabilizes the molecule in an aqueous environment.
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Figure 1: Solvation thermodynamics showing the disruption of the crystal lattice and
stabilization via water hydrogen bonding at the N2 and OH sites.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize a self-validating
internal standard method.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask)

Use this method for precise equilibrium solubility data.
Materials:

¢ Compound: (1-Methyl-1H-pyrazol-3-yl)methanol (Solid).
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» Media: Phosphate Buffer Saline (PBS) pH 7.4.

e Equipment: HPLC-UV/Vis, Thermomixer, 0.22 um PVDF filters.

Workflow:

Saturation: Add excess solid compound (~10 mg) to 1.0 mL of PBS in a 2 mL HPLC vial.

o Equilibration: Agitate at 25°C @ 750 RPM for 24 hours. Note: 24h is required to overcome
potential metastable polymorphs.

e Phase Separation: Centrifuge at 14,000 RPM for 10 minutes.

« Filtration: Filter the supernatant through a 0.22 um PVDF membrane. Caution: Discard the
first 100 L to account for non-specific binding to the filter.

» Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

Protocol B: HPLC Quantification Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes (Polar compound elutes early, typically < 1.5 min).

Detection: UV @ 220 nm (Pyrazole absorption).

Protocol C: Synthesis of the Alcohol (Reduction)

For researchers needing to synthesize the building block from the ester.
o Start: Ethyl 1-methyl-1H-pyrazole-3-carboxylate.
e Reagent: Lithium Aluminum Hydride (LiAIH4) or DIBAL-H in anhydrous THF (0°C).

e Quench: Fieser workup (Water, 15% NaOH, Water).
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 Purification: The product is highly water-soluble. Do not perform aqueous extraction. Instead,
filter the aluminum salts, dry the THF over Na2S04, and concentrate. Purify via silica flash
chromatography (DCM:MeOH 95:5).

Impact on Drug Designh (SAR)

When this fragment is appended to a lipophilic drug scaffold (e.g., replacing a phenyl ring with
1-methyl-pyrazol-3-yl), the following property shifts are observed:

e LogP Reduction: Lowers cLogP by ~1.0-1.5 units.

» Solubility Boost: Increases thermodynamic solubility by 10-50 fold due to the exposed polar

surface area (PSA).

o Metabolic Stability: The 1-methyl group is metabolically robust, though the primary alcohol
can be susceptible to oxidation (to carboxylic acid) by ADH/ALDH enzymes. Mitigation:
Methylation of the alpha-carbon (creating a secondary alcohol) or cyclization.

Workflow: Solubility Optimization Decision Tree
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Figure 2: Decision matrix for utilizing pyrazole alcohols in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3375181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

